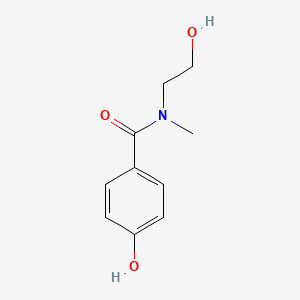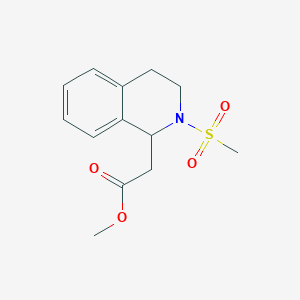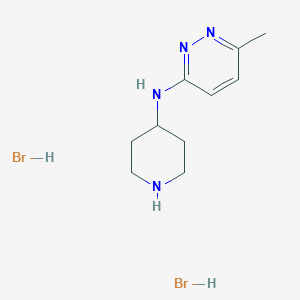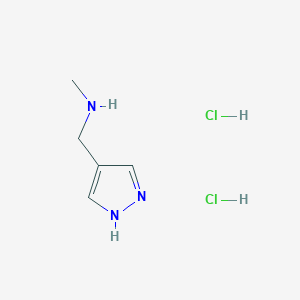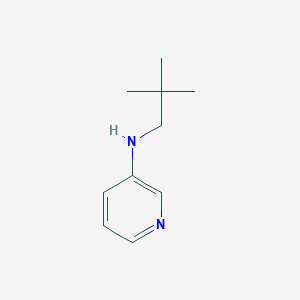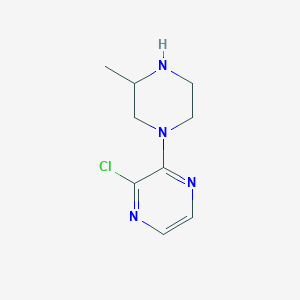
2-氯-3-(3-甲基哌嗪-1-基)吡嗪
描述
“2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine” is a chemical compound with the molecular formula C9H13ClN4 . It has a molecular weight of 212.68 g/mol.
Synthesis Analysis
The synthesis of piperazine derivatives, such as “2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine” is 1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-8(10)11-2-3-12-9/h2-3H,4-7H2,1H3 .科学研究应用
在抗菌和抗结核剂中的应用
合成和抗菌活性Foks 等人 (2005) 的研究表明,合成了吡嗪和吡啶衍生物,包括 3-氯-2-氰基吡嗪,具有抗菌活性。这些化合物对厌氧菌表现出显着的体外活性,对需氧菌株表现出中等的活性。结核抑制活性的最小抑菌浓度值在 22-100 微克/厘米³ 之间,表明这些化合物在治疗细菌感染和结核病中具有潜在用途 (Foks et al., 2005)。
结合特性和潜在的临床应用Mech-Warda 等人 (2022) 分析了氯肼基吡嗪,发现 2-氯-3-肼基吡嗪对 DNA 的亲和力最高,并且对人皮肤角质形成细胞没有毒性,暗示了其潜在的临床应用。该化合物表现出亲水性,通过理论和实验方法证实,强调了其在医学研究中的前景 (Mech-Warda et al., 2022)。
在合成化学中的作用
促进合成路线Jeong 等人 (2010) 开发了一种从市售的 2-氯-3-甲基吡嗪中合成四取代的不对称吡嗪和相关吡嗪 N-氧化物的有效方法。该方法简化了合成过程,突出了这些化合物在促进复杂分子创建中的作用 (Jeong et al., 2010)。
抗癌剂的合成Romero 等人 (2020) 报道了合成了一系列 3-芳基-6-(N-甲基哌嗪)-1,2,4-三唑并[3,4-a]酞嗪,对各种人癌细胞显示出显着的体外抗癌活性。该研究强调了这些化合物,特别是化合物 8d,作为有前景的抗癌剂的潜力,具有低微摩尔 IC50 值和显着的生物学反应 (Romero et al., 2020)。
新型衍生物的合成Colbon 等人 (2008) 开发了一种方便的方法来合成 6-甲基吡嗪-2-基-胺,表明这些化合物在创造具有潜在应用于各个领域的新型分子的多功能性 (Colbon et al., 2008)。
属性
IUPAC Name |
2-chloro-3-(3-methylpiperazin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c1-7-6-14(5-4-11-7)9-8(10)12-2-3-13-9/h2-3,7,11H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJLYLJNFYGNNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694770 | |
| Record name | 2-Chloro-3-(3-methylpiperazin-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651047-93-7 | |
| Record name | 2-Chloro-3-(3-methylpiperazin-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

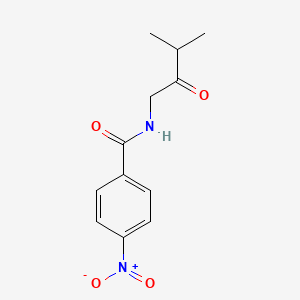

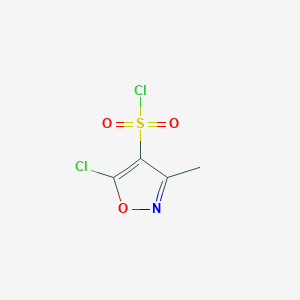

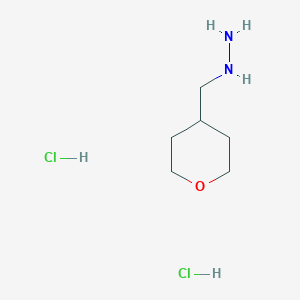

![2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1423113.png)
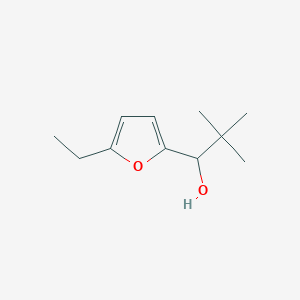
![7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1423118.png)
